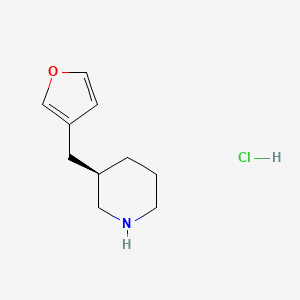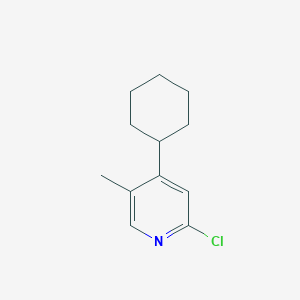
2-Chloro-4-cyclohexyl-5-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-cyclohexyl-5-methylpyridine is an organic compound with the molecular formula C12H16ClN and a molecular weight of 209.72 g/mol . This compound is characterized by a pyridine ring substituted with a chlorine atom at the 2-position, a cyclohexyl group at the 4-position, and a methyl group at the 5-position . It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyclohexyl-5-methylpyridine can be achieved through several methods. One common approach involves the chlorination of 4-cyclohexyl-5-methylpyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques . The choice of chlorinating agent and reaction conditions is critical to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-cyclohexyl-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group at the 5-position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives under hydrogenation conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines in polar solvents such as ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon or platinum oxide under hydrogen gas.
Major Products
Scientific Research Applications
2-Chloro-4-cyclohexyl-5-methylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyclohexyl-5-methylpyridine involves its interaction with specific molecular targets. The chlorine atom at the 2-position and the cyclohexyl group at the 4-position contribute to its binding affinity and selectivity towards certain enzymes or receptors . The compound may inhibit or activate these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylpyridine: Lacks the cyclohexyl group, making it less hydrophobic and potentially less active in certain applications.
2-Chloro-4-methylpyridine: Lacks both the cyclohexyl and methyl groups, resulting in different chemical and biological properties.
2-Chloro-4-cyclohexylpyridine: Lacks the methyl group, which may affect its reactivity and binding affinity.
Uniqueness
2-Chloro-4-cyclohexyl-5-methylpyridine is unique due to the presence of both the cyclohexyl and methyl groups, which enhance its hydrophobicity and potentially its biological activity . This combination of substituents makes it a valuable compound for various applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C12H16ClN |
|---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
2-chloro-4-cyclohexyl-5-methylpyridine |
InChI |
InChI=1S/C12H16ClN/c1-9-8-14-12(13)7-11(9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
InChI Key |
SJOGRPPUDOYZFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1C2CCCCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


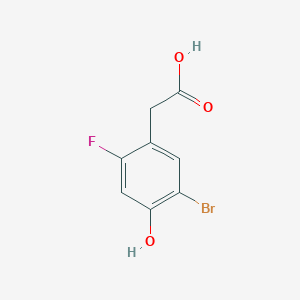
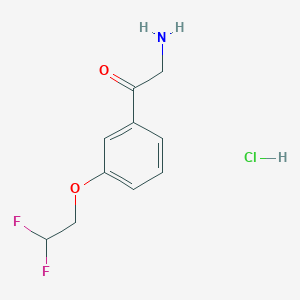
![[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B15202554.png)
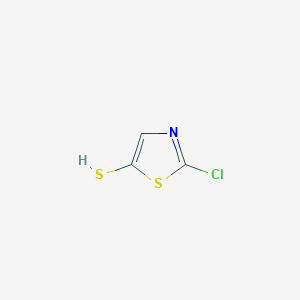
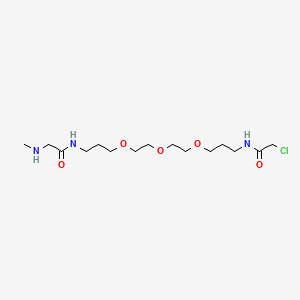
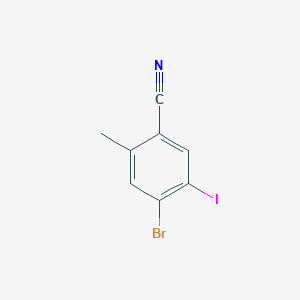
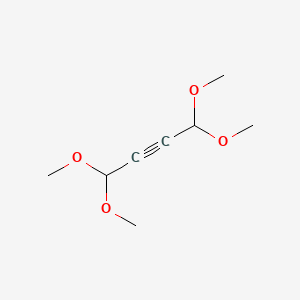

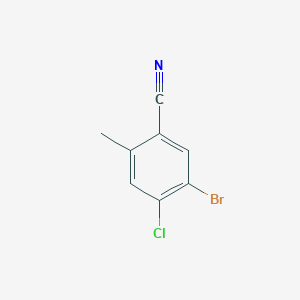
![1-benzyl-3-[(1S,2S)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylamino)cyclohexyl]urea](/img/structure/B15202590.png)
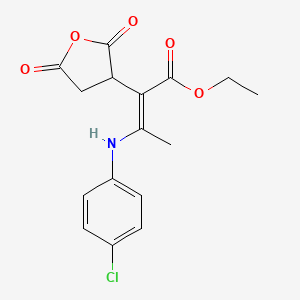
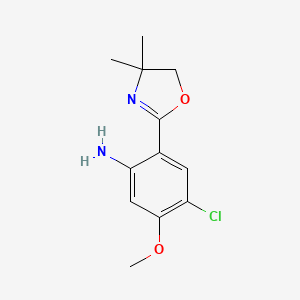
![4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B15202614.png)
